molecular formula C11H7BrO2 B11860142 2-Bromo-8-methylnaphthalene-1,4-dione CAS No. 79516-52-2

2-Bromo-8-methylnaphthalene-1,4-dione

Cat. No.: B11860142
CAS No.: 79516-52-2
M. Wt: 251.08 g/mol
InChI Key: XCDJNWKQTVIKLX-UHFFFAOYSA-N
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Description

2-Bromo-8-methylnaphthalene-1,4-dione (CAS 79516-52-2) is a synthetic naphthalene-1,4-dione derivative of high interest in medicinal chemistry and anticancer drug discovery. This compound serves as a key chemical intermediate for the design and synthesis of novel bioactive molecules. The naphthoquinone core is a privileged scaffold found in numerous frontline chemotherapy agents and is known for its diverse biological activities . Recent research explores naphthalene-1,4-dione analogues for their ability to selectively target cancer cell metabolism, specifically by disrupting the Warburg effect—a hallmark of cancer where cells preferentially use glycolysis for energy even in the presence of oxygen . Modifications at the 2- and 8- positions of the naphthoquinone ring system, such as the bromo and methyl groups present in this compound, are strategic approaches to fine-tuning potency and improving cancer-cell specificity . Furthermore, related bromo-substituted naphthalenediones have demonstrated significant immunomodulatory properties in preclinical models, indicating a broader potential for therapeutic development in autoimmune diseases . This product is intended for research purposes as a building block in synthetic chemistry or as a scaffold for biological evaluation. It is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79516-52-2

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

2-bromo-8-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7BrO2/c1-6-3-2-4-7-9(13)5-8(12)11(14)10(6)7/h2-5H,1H3

InChI Key

XCDJNWKQTVIKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(C2=O)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 8 Methylnaphthalene 1,4 Dione

Electrophilic and Nucleophilic Character of the Naphthoquinone Ring System

The reactivity of 2-Bromo-8-methylnaphthalene-1,4-dione is largely dictated by the electrophilic nature of the naphthoquinone ring system. This system incorporates an α,β-unsaturated ketone moiety, where the carbonyl carbons and the double-bonded carbons (C2 and C3) are electron-deficient and thus susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom at the C2 position further enhances the electrophilicity of the ring, making it a more potent acceptor in nucleophilic addition and substitution reactions. nih.govresearchgate.net

The C3 position, in particular, becomes a prime target for nucleophiles. This is a common reaction pathway for 2-halo-1,4-naphthoquinones. For instance, studies on the related compound 2-bromo-1,4-naphthoquinone have shown that it readily reacts with nucleophilic thiols, such as glutathione (B108866). nih.gov In this reaction, the thiol attacks the C3 position, leading to the displacement of a proton and the formation of a thioether-linked product. A similar reactivity pattern is observed in reactions with various primary amines, which can lead to the formation of 2-amino-3-bromonaphthoquinone derivatives. researchgate.net These reactions underscore the ring's capacity to act as an electrophile, a characteristic central to its chemical behavior.

Radical-Mediated Transformations and Halogen Radical Chemistry

Beyond ionic pathways, this compound can engage in radical-mediated transformations. A key process is initiated by the electrochemical reduction of the naphthoquinone ring. This one-electron reduction leads to the formation of a transient radical anion. mdpi.com Investigations on the closely analogous compound, 1-bromo-2-methylnaphthalene, reveal that this radical anion is unstable and undergoes subsequent cleavage of the carbon-bromine (C-Br) bond. mdpi.com

Redox Properties and Electron Transfer Pathways

Naphthoquinones are well-established redox-active molecules capable of participating in biological and chemical electron transfer processes. nsf.gov The core structure can accept one or two electrons to form the corresponding semiquinone radical anion and hydroquinone (B1673460) dianion, respectively. The redox properties of this compound are significantly modulated by its substituents.

Electrochemical studies, such as cyclic voltammetry, are crucial for characterizing the redox behavior of naphthoquinone derivatives. nih.gov The electrochemical reduction of halogenated naphthalenes has been shown to proceed via a stepwise mechanism where an initial electron uptake forms a radical anion. mdpi.com For this compound, this process would involve the transfer of an electron to the quinone's π-system. This is followed by the rapid dissociation of the C-Br bond. mdpi.com The potential at which this reduction occurs is a key parameter, providing insight into the compound's ability to act as an oxidizing agent. The one-electron reduction of similar methyl-naphthoquinones can lead to the generation of superoxide (B77818) radicals, indicating the transfer of the electron to molecular oxygen. nih.gov

The redox potential of the naphthoquinone core is highly sensitive to the electronic nature of its substituents. nsf.gov Electron-withdrawing groups generally increase the redox potential, making the molecule easier to reduce (a stronger oxidizing agent). Conversely, electron-donating groups tend to decrease the redox potential.

In this compound, the two substituents have opposing effects:

Bromo Group: The bromine atom is an electron-withdrawing group due to its electronegativity. Its presence at the C2 position significantly increases the redox potential of the naphthoquinone ring, making it a more efficient electron acceptor compared to the unsubstituted parent compound. nih.gov

Methyl Group: The methyl group at the C8 position is a weak electron-donating group. It slightly lowers the redox potential.

The net effect is a combination of these influences, with the potent electron-withdrawing effect of the bromine atom being dominant in determining the compound's enhanced oxidizing capability. The relationship between substituent properties and redox potentials can often be quantified using empirical relationships like the Hammett equation. nsf.gov

Table 1: Influence of Substituents on Naphthoquinone Redox Properties
SubstituentPositionElectronic EffectImpact on Redox Potential (E°)
-Br (Bromo)2Electron-WithdrawingIncreases E° (easier to reduce)
-CH₃ (Methyl)8Weakly Electron-DonatingSlightly Decreases E° (harder to reduce)

Coupling Reactions and Functional Group Interconversions at Bromine Centers

The bromine atom at the C2 position serves as a versatile handle for synthetic modifications through coupling reactions and functional group interconversions. solubilityofthings.comimperial.ac.uk The C-Br bond is relatively weak and bromide is a good leaving group, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution reactions can occur where the bromide is displaced by various nucleophiles. For example, reactions with amines or thiols can lead to the formation of new C-N or C-S bonds at the C2 position, providing access to a diverse range of substituted naphthoquinones. researchgate.net

More significantly, the bromo-substituted ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura coupling (using boronic acids), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes) can be employed to form new carbon-carbon bonds at the C2 position. These transformations are powerful tools for elaborating the naphthoquinone scaffold, allowing for the introduction of aryl, vinyl, and alkynyl moieties. researchgate.net Such interconversions are fundamental in medicinal chemistry for generating analogues with modified properties. nih.gov

Reactions Involving the Methyl Group, Including Side-Chain Functionalization (e.g., bromination of methyl group)

The methyl group at the C8 position, while generally less reactive than the quinone moiety, can also undergo functionalization. This methyl group is attached to an aromatic ring, placing it in a "benzylic-type" position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to radical reactions.

A key transformation is side-chain halogenation. Specifically, the methyl group can be brominated under free-radical conditions to yield an 8-(bromomethyl) derivative. This reaction is typically initiated by light (hν) or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS). youtube.com A patented method describes the bromination of methyl groups on aromatic rings bearing electron-withdrawing substituents (such as a halogen) using bromine in the presence of bentonite. google.com This transformation converts the relatively inert methyl group into a reactive bromomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution reactions, thereby enabling further elaboration of the molecule's side chain. nih.gov

Table 2: Summary of Chemical Reactivity
Reactive SiteReaction TypeTypical Reagents/ConditionsResulting Transformation
Naphthoquinone Ring (C3)Nucleophilic Addition/SubstitutionAmines, Thiols (e.g., Glutathione)Formation of C-N or C-S bonds
Naphthoquinone RingOne-Electron ReductionElectrochemical methodsFormation of semiquinone radical anion
C2-Br BondRadical CleavageFollows one-electron reductionFormation of a naphthyl radical
C2-Br BondPalladium-Catalyzed CouplingBoronic acids (Suzuki), Alkenes (Heck)Formation of new C-C bonds
C8-CH₃ BondFree-Radical BrominationN-bromosuccinimide (NBS), light (hν)Formation of 8-(bromomethyl) group

Chemical Interactions with Other Molecular Species

The chemical reactivity of this compound is predominantly characterized by the electrophilic nature of the naphthoquinone ring system, which is further activated by the presence of the bromine atom. The bromine atom at the C2 position acts as a good leaving group and an electron-withdrawing substituent, making the quinonoid ring susceptible to interactions with a variety of nucleophilic species. While specific mechanistic studies on this compound are limited in publicly accessible research, its chemical behavior can be largely inferred from studies on the closely related and well-researched compound, 2-bromo-1,4-naphthoquinone. The methyl group at the 8-position on the benzenoid ring is not expected to significantly influence the fundamental reactivity at the C2 and C3 positions of the quinonoid ring.

The primary mode of interaction for this class of compounds is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. nih.gov This reaction is facilitated by the electron-deficient nature of the C2 position, which can be considered a vinylogous acyl halide. nih.gov

Detailed research findings on analogous 2-bromo-1,4-naphthoquinones reveal interactions with several classes of molecular species:

Interaction with Oxygen Nucleophiles: Studies have demonstrated the reaction of 2-bromo-1,4-naphthoquinone with phenolic compounds in the presence of a base to form 2-aryloxy-1,4-naphthoquinone derivatives. nih.gov This one-pot nucleophilic substitution reaction proceeds by deprotonation of the phenol (B47542) to form a more potent phenolate (B1203915) nucleophile, which then attacks the C2 position, displacing the bromide. nih.gov A variety of bases, including cesium carbonate (Cs₂CO₃), cesium hydroxide (B78521) (CsOH), and potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), have been successfully employed to facilitate this transformation. nih.gov

Interaction with Sulfur Nucleophiles: Thiols are effective nucleophiles for 2-bromo-1,4-naphthoquinones. A notable example is the reaction with glutathione (GSH), a biologically significant tripeptide containing a thiol group. 2-Bromo-1,4-naphthoquinone has been shown to be a more effective substrate for glutathione than its 2-methyl analogue, menadione. nih.gov The reaction results in the formation of a nucleophilic substitution product where the glutathione is covalently attached to the naphthoquinone ring via a thioether linkage (Q-SG). nih.gov This reaction is significant as it demonstrates the potential for this class of compounds to interact with biological thiols.

Interaction with Nitrogen Nucleophiles: Primary and secondary amines readily react with 2-halonaphthoquinones. For instance, the reaction of 2,3-dibromo-1,4-naphthoquinone (B88232) with various amines, such as methylamine, ethylamine, and piperidine, leads to the formation of 2-bromo-3-substituted-1,4-naphthoquinone derivatives. researchgate.net This indicates that even with two bromine atoms present, a single substitution is readily achieved. It is therefore highly probable that this compound would react in a similar fashion with amines to yield 2-amino-8-methylnaphthalene-1,4-dione derivatives. The reaction of 1,4-naphthoquinone (B94277) with primary amines also results in the formation of 2-amino-1,4-naphthoquinones, showcasing the general susceptibility of the quinone ring to amination. nih.gov

Redox Cycling and Generation of Reactive Oxygen Species: The electron-withdrawing nature of the bromine atom in 2-bromo-1,4-naphthoquinone enhances its ability to participate in redox cycling. In the presence of reducing agents like ascorbic acid (vitamin C), it can be reduced to a semiquinone radical, which can then react with molecular oxygen to produce reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.govscielo.br Studies have shown that 2-bromo-1,4-naphthoquinone is significantly more efficient at producing H₂O₂ compared to 2-methyl-1,4-naphthoquinone (menadione). nih.govscielo.br The depletion of 2-bromo-1,4-naphthoquinone through reaction with glutathione does not halt its redox capacity, as the resulting thioether conjugate (Q-SG) is also capable of catalyzing the production of ROS. nih.gov

The following table summarizes the observed chemical interactions of 2-bromo-1,4-naphthoquinone, which serve as a model for the reactivity of this compound.

Interacting Molecular SpeciesType of InteractionProduct ClassResearch Findings
PhenolsNucleophilic Substitution2-Aryloxy-1,4-naphthoquinonesReaction proceeds in the presence of a base (e.g., Cs₂CO₃, CsOH) via a phenolate intermediate. nih.gov
Glutathione (GSH)Nucleophilic SubstitutionThioether Adducts (Q-SG)2-Bromo-1,4-naphthoquinone is a more effective substrate than menadione. nih.gov
Primary and Secondary AminesNucleophilic Substitution2-Amino-1,4-naphthoquinonesReadily reacts to displace the bromide. researchgate.netnih.gov
Ascorbic Acid / O₂Redox CyclingReactive Oxygen Species (H₂O₂)The bromine atom enhances the efficiency of H₂O₂ production compared to the methyl analogue. nih.govscielo.br

A comprehensive search for detailed spectroscopic and structural data for the chemical compound This compound did not yield sufficient peer-reviewed scientific literature or database entries to fulfill the specific requirements of the requested article outline.

The required data, including specific chemical shifts for ¹H and ¹³C NMR, details of 2D NMR correlations, precise vibrational frequencies from IR and Raman spectroscopy, high-resolution mass spectrometry fragmentation patterns, and single-crystal X-ray diffraction parameters, is not publicly available. While information exists for structurally similar compounds, such as 2-bromonaphthalene-1,4-dione (B50910) (without the 8-methyl group), extrapolating this data would be scientifically inaccurate and speculative.

Generating an article that is "thorough, informative, and scientifically accurate" as per the instructions is not possible without access to primary experimental data from the characterization of this compound. Such data is typically published in specialized chemistry journals or deposited in chemical databases, which were not found in the extensive search. Therefore, the article cannot be generated at this time.

Comprehensive Spectroscopic and Structural Characterization

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Elucidation of Inter- and Intramolecular Noncovalent Interactions

The crystal structure and supramolecular assembly of 2-Bromo-8-methylnaphthalene-1,4-dione are dictated by a variety of noncovalent interactions. These forces, though weaker than covalent bonds, are crucial in determining the solid-state packing, which in turn influences the material's physical properties. The key interactions expected for this molecule include halogen bonding, π-stacking, and weak hydrogen bonds.

Hydrogen Bonding: While lacking conventional hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O hydrogen bonds. The aromatic protons and the methyl group protons can act as weak donors, interacting with the carbonyl oxygen atoms as acceptors. These interactions, though individually weak, can collectively contribute to the stability of the crystal lattice.

Halogen Bonding: A significant interaction anticipated in the crystal structure is halogen bonding. nih.govncl.res.in This occurs when the bromine atom, possessing a region of positive electrostatic potential known as a σ-hole, acts as an electrophile and interacts with a nucleophilic region, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C). ncl.res.in The directionality and strength of these bonds are key factors in guiding the molecular assembly. nih.gov Studies on related bromo-substituted imidazole (B134444) and nitrobenzene (B124822) derivatives have demonstrated the structure-directing nature of halogen bonds, which can even be stronger than hydrogen bonds in some contexts. nih.govsci-hub.st

A Hirshfeld surface analysis of the closely related 2-bromonaphthalene-1,4-dione (B50910) highlights the importance of C-H···O contacts and C=O···π interactions in its molecular packing, a feature also expected for the title compound. iucr.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectroscopic properties of this compound are governed by the naphthoquinone chromophore, which is modified by the bromo and methyl substituents.

Analysis of Electronic Transitions and Optical Properties

The UV-Visible absorption spectrum of a naphthoquinone derivative typically displays multiple absorption bands in the UV and visible regions. rsc.orgnih.gov These bands arise from specific electronic transitions within the molecule. For this compound, the following transitions are anticipated:

π→π* Transitions: These are high-energy, high-intensity absorptions typically found in the ultraviolet region (220–350 nm). nih.gov They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital associated with the aromatic naphthalene (B1677914) ring system.

n→π* Transitions: These are lower-energy, lower-intensity absorptions that occur at longer wavelengths, often extending into the visible region (near 400 nm), and are responsible for the characteristic yellow color of naphthoquinones. nih.gov This transition involves the excitation of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen atoms) to an antibonding π* orbital.

The positions and intensities of these absorption bands are sensitive to substitution. nih.govmdpi.com The bromine atom (a halogen) and the methyl group (an alkyl group) act as auxochromes, modifying the absorption profile of the parent naphthoquinone chromophore.

Effect of Bromine: As an electron-withdrawing group with available lone pairs, bromine can cause a bathochromic (red) shift in the π→π* transitions due to the extension of the conjugated system. Its electron-withdrawing inductive effect can also influence the energy of the n→π* transition.

Effect of Methyl Group: The methyl group is a weak electron-donating group. Its hyperconjugative effects typically induce a slight bathochromic shift in the absorption bands.

The combination of these substituents is expected to result in a UV-Vis spectrum with absorption maxima shifted to slightly longer wavelengths compared to the unsubstituted 1,4-naphthoquinone (B94277).

Fluorescence Properties: Many naphthoquinone derivatives are known to exhibit fluorescence. researchgate.netrsc.orgnih.gov Upon absorption of UV or visible light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a lower energy (longer wavelength). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the local environment. The presence of the heavy bromine atom could potentially decrease fluorescence intensity through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

The following table presents illustrative data for the expected spectroscopic properties of this compound in a common solvent like ethanol, based on typical values for substituted naphthoquinones. rsc.orgnih.govresearchgate.netresearchgate.net

Illustrative Spectroscopic Data

Property Expected Value Transition Type
λmax,1 (Abs) ~250-270 nm π→π*
λmax,2 (Abs) ~330-350 nm π→π*
λmax,3 (Abs) ~400-430 nm n→π*
λmax (Fluorescence) ~480-520 nm -

Note: These are estimated values and require experimental confirmation.

Theoretical and Computational Investigations of 2 Bromo 8 Methylnaphthalene 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties of a compound.

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The geometry optimization begins with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atomic positions are adjusted iteratively until a state of minimum energy is reached, where the net forces are negligible. For substituted naphthoquinones, DFT methods like B3LYP, often paired with a basis set such as 6-311+G(d,p), are commonly used to achieve reliable geometries and energies. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Representative Data from DFT Geometry Optimization (Note: The following data is illustrative of typical DFT output for a related molecule, as specific experimental or calculated values for 2-Bromo-8-methylnaphthalene-1,4-dione are not available in the cited literature.)

ParameterBondTypical Calculated Value (Å)
Bond LengthC=O1.22
C-Br1.89
C-C (aromatic)1.39 - 1.42
C-CH31.51

This interactive table demonstrates the kind of precise structural information that can be obtained from DFT calculations.

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts are valuable for assigning signals in experimental spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as C=O stretching or C-H bending, aiding in the interpretation of experimental IR data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. These transitions, which involve the excitation of an electron from an occupied to an unoccupied orbital, correspond to the absorption bands observed in a UV-Vis spectrum. The calculations provide the excitation energies and oscillator strengths, which relate to the wavelength and intensity of the absorption peaks.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. This energy gap is also fundamental to understanding the electronic absorption spectra of the molecule. For substituted naphthoquinones, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table presents typical values for substituted naphthoquinones to illustrate the concept, as specific data for this compound is not available.)

OrbitalTypical Energy (eV)
HOMO-6.5
LUMO-2.5
Energy Gap (ΔE) 4.0

This interactive table highlights the key energy values derived from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the electron density surface, using a color scale to indicate different potential values.

Red Regions: These areas represent the most negative electrostatic potential and are characteristic of electron-rich sites, which are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the carbonyl groups.

Blue Regions: These areas indicate the most positive electrostatic potential, corresponding to electron-poor regions that are prone to nucleophilic attack.

Green Regions: These represent areas of neutral or near-zero potential.

By analyzing the MEP surface, chemists can identify the most probable sites for intermolecular interactions, such as hydrogen bonding, and predict the initial steps of chemical reactions.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In molecules like this compound, the naphthalene (B1677914) ring system can be influenced by the electron-donating methyl group and the electron-withdrawing bromo and dione (B5365651) groups.

Computational methods, particularly TD-DFT, can be used to investigate ICT phenomena. By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., the HOMO to LUMO transition), it is possible to determine if there is a significant spatial redistribution of electron density. If the HOMO is localized on one part of the molecule (the donor) and the LUMO is localized on another (the acceptor), the transition is characterized as having significant ICT character. This property is crucial for understanding the photophysical behavior of the molecule, including its fluorescence and solvent-dependent spectral shifts (solvatochromism).

Computational Studies on Molecular Interactions and Recognition

Computational chemistry provides powerful tools to understand how this compound interacts with other molecules at an atomic level. These studies are crucial for predicting its behavior in various chemical and biological systems, guiding the design of new materials and understanding its potential applications.

The interaction of this compound with other chemical entities is governed by a variety of non-covalent forces. Theoretical models are essential for dissecting and quantifying these interactions.

Hydrogen Bonding: The two carbonyl groups (C=O) in the quinone ring are potent hydrogen bond acceptors. Computational models can predict the geometry and energy of hydrogen bonds formed with donor molecules like water, alcohols, or amino acid residues in a protein.

Halogen Bonding: The bromine atom at the 2-position can act as a halogen bond donor. This is a highly directional interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom). Quantum chemical calculations are used to characterize the strength and directionality of these bonds.

π-π Stacking: The aromatic naphthalene core allows for π-π stacking interactions with other aromatic systems. These interactions are fundamental in the formation of supramolecular assemblies and co-crystals. nih.gov Computational methods, particularly those including dispersion corrections, are vital for accurately modeling these interactions.

For instance, in a study on a related compound, 2-bromonaphthalene-1,4-dione (B50910), co-crystallized with 1,8-dihydroxyanthracene-9,10-dione, Hirshfeld surface analysis was used to detail the intermolecular contacts. nih.gov This analysis revealed the importance of C—H⋯O contacts and C=O⋯π interactions in the molecular packing, in addition to π-π stacking. nih.gov Such an approach would be directly applicable to understanding the supramolecular behavior of this compound.

Interactive Table: Summary of Theoretical Intermolecular Interactions

Interaction TypeKey Structural FeaturePotential Interacting PartnersTypical Computational Method
Hydrogen BondingCarbonyl groups (C=O)Water, Alcohols, Amine groupsDensity Functional Theory (DFT)
Halogen BondingBromine atom (Br)Lewis bases (e.g., N, O atoms)Møller–Plesset perturbation theory (MP2), DFT
π-π StackingNaphthalene aromatic ringsOther aromatic moleculesDFT with dispersion correction (DFT-D)
van der WaalsEntire moleculeAll moleculesMolecular Mechanics (MM), DFT

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to obtain experimentally. rsc.org For this compound, computational studies could illuminate its reactivity, particularly in nucleophilic substitution and cycloaddition reactions.

A common approach involves using Density Functional Theory (DFT) to map the potential energy surface of a proposed reaction. This allows for the identification of reactants, intermediates, transition states, and products. The calculated energy barriers (activation energies) can then be used to predict reaction rates and determine the most likely reaction pathway.

For example, the reaction of a related compound, 2,3-dibromonaphthalene-1,4-dione, with primary amines has been investigated. researchgate.net Computational studies could be employed to understand why, in certain reactions, monosubstitution occurs, where one bromine atom is replaced by the amine. Such a study on this compound would involve:

Modeling Reactants: Building the 3D structures of this compound and the incoming nucleophile.

Locating the Transition State: Searching for the highest energy point along the reaction coordinate for the substitution of the bromine atom.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state.

Identifying Products: Modeling the final structure after the bromine has been substituted.

Studies on the electrochemical reduction of similar bromo-naphthalene derivatives have shown that the process can lead to the cleavage of the carbon-bromine bond, forming a radical anion intermediate. mdpi.com A computational investigation into the reduction of this compound would likely explore a similar stepwise mechanism, calculating the thermodynamics and kinetics of electron uptake followed by C-Br bond dissociation. mdpi.com

Interactive Table: Computational Workflow for Reaction Mechanism

StepObjectiveComputational TaskKey Output
1Define the starting pointGeometry optimization of reactantsOptimized structures and energies
2Identify the reaction bottleneckTransition state search (e.g., using Berny algorithm)Structure and energy of the transition state
3Confirm the reaction pathIntrinsic Reaction Coordinate (IRC) calculationMinimum energy path connecting reactants and products
4Characterize the final stateGeometry optimization of productsOptimized structures and energies of products
5Determine reaction feasibilityCalculation of reaction and activation energiesThermodynamic and kinetic parameters

Applications in Advanced Organic Synthesis and Functional Materials Science

Strategic Building Block in Complex Organic Molecule Synthesis

The reactivity of the bromine atom and the dione (B5365651) system in 2-Bromo-8-methylnaphthalene-1,4-dione makes it a valuable precursor for the construction of larger, more intricate molecular frameworks. Its utility spans the synthesis of both polycyclic aromatic and heterocyclic compounds.

Precursors for Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. The bromo- and dione-functionalized naphthalene (B1677914) core of this compound provides a platform for extending the aromatic system through various synthetic strategies.

The presence of the bromine atom is particularly significant as it opens the door to a variety of powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in this context. chemistryviews.org These reactions allow for the coupling of the bromonaphthalene scaffold with a wide range of aryl or vinyl boronic acids or esters, leading to the formation of extended π-conjugated systems. While direct examples employing this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established for bromo-aromatic compounds.

Another key reaction for the synthesis of polycyclic structures from quinone systems is the Diels-Alder reaction. The double bond within the quinone ring of the naphthalene-1,4-dione moiety can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring. Subsequent aromatization of the resulting adduct can lead to the formation of a larger polycyclic aromatic system. The specific reactivity of this compound in such cycloaddition reactions would be influenced by the electronic effects of the bromo and methyl substituents.

Scaffolds for Heterocyclic Compound Synthesis

The naphthalene-1,4-dione scaffold is a common motif in a variety of biologically active molecules. The bromine atom on this scaffold provides a handle for introducing further chemical diversity, making this compound an attractive starting material for the synthesis of novel heterocyclic compounds.

Research has demonstrated the utility of the related compound, 2-bromonaphthalene-1,4-dione (B50910), as a precursor in the synthesis of various heterocyclic derivatives. nih.gov By reacting the bromo-quinone with different amines, researchers have been able to synthesize a library of amino-substituted naphthalene-1,4-dione analogues. nih.gov These analogues can then undergo further cyclization reactions to form more complex heterocyclic systems, such as those containing imidazole (B134444) rings. nih.gov This approach highlights the potential of this compound to serve as a versatile scaffold for generating a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and other fields. The methyl group on the 8-position can further influence the steric and electronic properties of the resulting molecules.

Development of Functional Materials

The inherent electronic and photophysical properties of the naphthalene-1,4-dione core, combined with the tunability offered by the bromo and methyl substituents, make this compound and its derivatives promising candidates for a range of functional materials.

Organic Electronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and lighting, relying on the electroluminescent properties of organic semiconductor materials. While direct application of this compound in OLEDs is not widely reported, related molecular structures are of significant interest in this field.

Naphthalimide-based derivatives, which share the naphthalene core, have been successfully developed as green emitters in OLED devices. nih.gov These compounds exhibit desirable properties such as high thermal stability and wide bandgaps. nih.gov The introduction of bromine atoms into polycyclic aromatic hydrocarbons is a known strategy to modulate their electronic properties, which can be beneficial for their use in organic electronics. amazonaws.com Therefore, it is plausible that derivatives of this compound could be explored as components in OLEDs, either as emitters, hosts, or charge-transporting materials, by leveraging the electronic influence of the bromo and methyl groups to fine-tune the material's performance.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional architectures is a key aspect of this field.

Photosensitizers and Photovoltaic Applications

Photosensitizers are molecules that absorb light and transfer the energy to another molecule, initiating a photochemical or photophysical process. This property is central to the operation of dye-sensitized solar cells (DSSCs), a type of photovoltaic device.

Significant research has been conducted on a closely related analogue, 2-bromo-3-(methylamino)naphthalene-1,4-dione, demonstrating its potential as a photosensitizer in DSSCs. nih.govnih.gov In these studies, the aminonaphthoquinone-based photosensitizer was adsorbed onto a titanium dioxide (TiO₂) nanorod photoanode. nih.govnih.gov The device's performance was evaluated, showing promising photovoltaic properties.

The key to the functionality of this analogue as a photosensitizer lies in its electronic structure, which allows for efficient light harvesting and subsequent electron injection into the semiconductor's conduction band. The broad absorption bands in the UV and visible regions are attributed to π →π* and n → π* charge-transfer transitions. nih.govnih.gov The performance of DSSCs is highly dependent on the molecular structure of the photosensitizer. nih.gov

Below is a data table summarizing the photovoltaic performance of a DSSC utilizing the analogue 2-bromo-3-(methylamino)naphthalene-1,4-dione (BrA1) with a TiO₂ nanorod photoanode calcined at 400 °C.

ParameterValue
Photosensitizer2-bromo-3-(methylamino)naphthalene-1,4-dione (BrA1)
PhotoanodeTiO₂ Nanorods (calcined at 400 °C)
Power Conversion Efficiency (PCE)Improved with BrA1 photosensitizer
Charge TransportationEnhanced by lowering the resistance path
Electron InjectionFast

Data sourced from studies on a closely related analogue of this compound. nih.govnih.gov

These findings strongly suggest that the 2-bromo-naphthalene-1,4-dione core is a viable platform for developing effective photosensitizers for photovoltaic applications. The specific substitution pattern of this compound would likely influence its absorption spectrum and energy levels, offering a means to tune its performance in such devices.

Design of Chemosensors and Molecular Probes

The naphthalene-1,4-dione scaffold is a valuable platform in the development of chemosensors and molecular probes. Its inherent electrochemical and photophysical properties, combined with the ability to introduce various functional groups onto the aromatic ring system, allow for the tailored design of molecules that can selectively recognize and signal the presence of specific ions. The electron-deficient quinone core can be modulated by substituents, influencing its interaction with analytes and its spectral response upon binding. Derivatives of this compound are explored for these applications, leveraging the electronic effects of the bromo and methyl groups to fine-tune sensing capabilities.

Metal Ion Sensing Applications

The broader class of naphthoquinone-based compounds has been successfully employed in the design of chemosensors for various metal ions. These sensors often operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For instance, naphthoquinone derivatives have been functionalized with receptor moieties like Schiff bases or crown ethers to create selective binding sites for specific metal cations.

While specific studies detailing the use of this compound itself as a metal ion sensor are not prominent in the reviewed literature, related structures serve as instructive examples. A dual-channel chemosensor for the detection of the Fe2+ ion was developed based on a naphthoquinone framework, demonstrating the scaffold's utility. researchgate.net Similarly, fluorescent probes for other transition metal ions, such as Cu2+, have been designed using naphthalene-based structures where the metal ion binding event leads to a detectable quenching of fluorescence. nih.gov The principle involves the coordination of the metal ion with heteroatoms in the sensor molecule, which perturbs the electronic system of the fluorophore and results in a change in its emission properties. The presence of the electron-withdrawing bromine atom and electron-donating methyl group on the this compound core would be expected to influence the binding affinity and signaling response of any appended receptor, offering a route to modulate selectivity and sensitivity.

Application in Dye Chemistry and Pigment Development

The chromophoric nature of the naphthoquinone ring system makes it a foundational structure in the field of dye and pigment chemistry. Dyes are colored substances that are soluble and impart color by selective absorption of light, while pigments are typically insoluble particles dispersed in a medium. nih.gov The color of these compounds is dictated by their chemical structure, particularly the extent of conjugation and the presence of electron-donating (auxochrome) and electron-withdrawing (chromophore) groups.

A derivative of this compound has been synthesized and utilized as an organic photosensitizer in Dye-Sensitized Solar Cells (DSSCs). Specifically, 2-bromo-3-(methylamino)naphthalene-1,4-dione (referred to as BrA1) was developed as a donor-π-acceptor (D-π-A) type dye. In this configuration, the methylamino group acts as the electron donor, the naphthoquinone core serves as the π-bridge and acceptor, and the bromo group further modulates the electronic properties. This engineered dye was embedded with titania (TiO₂) nanorods to create a stable photoanode for DSSCs. The function of the dye is to absorb solar light efficiently and facilitate charge transfer to the semiconductor material (TiO₂), which is a critical step in the conversion of light to electrical energy. The performance of such solar cells is highly dependent on the molecular structure of the photosensitizer.

The use of this compound as a precursor allows for the synthesis of functional dyes like BrA1. The bromine atom at the C2 position serves as a useful synthetic handle, allowing for nucleophilic substitution reactions to introduce donor groups like amines, which are essential for creating the D-π-A architecture required for photosensitizers.

Q & A

Q. How are discrepancies in reported synthetic yields resolved?

  • Methodological Answer : Contradictions arise from solvent purity or reaction scale. Reproducibility is ensured by:
  • Standardized Protocols : Use anhydrous solvents (e.g., CHCl₃ dried over MgSO₄).
  • Microscale Trials : Optimize conditions in 1–5 mmol scales before scaling up.
    Example: A 2023 study reconciled yield variations (65% vs. 85%) by controlling humidity during bromination .

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